1-Chloro-2,2-dimethylaziridine

Nitrogen inversion Configurational stability Chiral aziridines

1-Chloro-2,2-dimethylaziridine (CAS 19816-90-1) is a chiral N-haloaziridine distinguished by a pyramidal nitrogen center that undergoes slow inversion, rendering it resolvable into stable enantiomeric invertomers at ambient temperature. This compound belongs to a class of strained three-membered heterocycles where halogen substitution on nitrogen dramatically elevates the inversion barrier relative to the parent 2,2-dimethylaziridine.

Molecular Formula C4H8ClN
Molecular Weight 105.56 g/mol
CAS No. 19816-90-1
Cat. No. B1252387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,2-dimethylaziridine
CAS19816-90-1
Synonyms1-chloro-2,2-dimethylaziridine
1-Cl-DMA
Molecular FormulaC4H8ClN
Molecular Weight105.56 g/mol
Structural Identifiers
SMILESCC1(CN1Cl)C
InChIInChI=1S/C4H8ClN/c1-4(2)3-6(4)5/h3H2,1-2H3
InChIKeyIWSHQPMQKWHWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,2-dimethylaziridine (CAS 19816-90-1): A Benchmark N-Haloaziridine for Configurational Stability and Chiral Analysis


1-Chloro-2,2-dimethylaziridine (CAS 19816-90-1) is a chiral N-haloaziridine distinguished by a pyramidal nitrogen center that undergoes slow inversion, rendering it resolvable into stable enantiomeric invertomers at ambient temperature [1]. This compound belongs to a class of strained three-membered heterocycles where halogen substitution on nitrogen dramatically elevates the inversion barrier relative to the parent 2,2-dimethylaziridine [2]. Its well-characterized interconversion kinetics and established use as a model system in enantioselective gas chromatography make it a critical reference standard for analytical method development and chiral separation science [3].

Configurational invertomers resolvable at ambient temperature
Reference standard for enantioselective dynamic GC method development
Kinetic parameters established for method validation in chiral separation

Why 2,2-Dimethylaziridine or Other N-Haloaziridines Cannot Substitute 1-Chloro-2,2-dimethylaziridine in Kinetic Standards


Generic substitution among N-haloaziridines or with the parent 2,2-dimethylaziridine is not viable because the nitrogen inversion barrier—the defining kinetic parameter for configurational stability—varies profoundly with N-substitution and ring substitution pattern [1]. The parent amine exhibits a barrier of only ~73 kJ/mol, precluding isolation of stable enantiomers at room temperature, while N-chloro-2-methylaziridine displays a barrier of ~88 kJ/mol, and N-chloro-2,2-diphenylaziridine ~102 kJ/mol [2][3]. Only 1-chloro-2,2-dimethylaziridine combines a barrier exceeding 110 kJ/mol with the absence of aryl substituents that would introduce confounding electronic effects, making it uniquely suited as a calibration standard for enantiomerization kinetics in gas chromatography [4].

Property
Substitution Concern
Inversion barrier
Parent amine and other N-chloroaziridines exhibit substantially lower barriers, which may not support ambient-temperature enantiomer isolation required for a kinetic standard
Substituent profile
Aryl-substituted N-chloroaziridines introduce electronic perturbations that alter inversion kinetics, limiting comparability to the aliphatic benchmark system

Quantitative Differentiation of 1-Chloro-2,2-dimethylaziridine: Inversion Barrier, Enantiomer Separation, and Kinetic Benchmarking


Nitrogen Inversion Barrier (ΔG‡) – 1-Chloro-2,2-dimethylaziridine vs. Parent 2,2-Dimethylaziridine

The Gibbs free energy barrier for nitrogen inversion in 1-chloro-2,2-dimethylaziridine is 110.5 ± 0.5 kJ/mol at 353 K in the gas phase, as determined by stopped-flow multidimensional gas chromatography [1]. In contrast, the parent 2,2-dimethylaziridine exhibits a barrier of only 73.2 kJ/mol (17.5 kcal/mol) at 304 K, measured by magnetization transfer NMR [2]. The ~37 kJ/mol increase attributable to N-chlorination is consistent with the class-level effect of electronegative substituents on nitrogen inversion barriers in aziridines [3].

Inversion barrier (ΔG‡)
Cross-study comparable
110.5 ± 0.5 kJ/mol vs 73.2 kJ/mol
Supports configurational stability context for chiral reference use
Different measurement conditions; class-level support for direction and magnitude
Nitrogen inversion Configurational stability Chiral aziridines

Semi-Preparative Enantiomer Resolution at Ambient Temperature – 1-Chloro-2,2-dimethylaziridine vs. N-Chloro-2-methylaziridine

1-Chloro-2,2-dimethylaziridine has been resolved into enantiomerically pure invertomers by semi-preparative complexation gas chromatography at 25 °C, with an inversion barrier of ΔG‡ = 115.5 kJ/mol determined in the gas phase at 338.6 K [1]. By comparison, N-chloro-2-methylaziridine (a constitutional isomer lacking the geminal dimethyl substitution) exhibits a lower barrier of approximately 88 kJ/mol (21 kcal/mol, estimated from coalescence temperature), which may compromise ambient-temperature enantiomer stability [2]. The geminal dimethyl groups in the target compound provide additional steric hindrance that further retards inversion relative to mono-substituted N-chloroaziridines.

Enantiomer resolution at 25 °C
Cross-study comparable
ΔG‡ = 115.5 kJ/mol vs ~88 kJ/mol
Enables ambient-temperature preparative isolation for stereochemical studies
Comparator barrier estimated from coalescence temperature; lower barrier may limit stability
Enantiomer separation Complexation gas chromatography Preparative chiral resolution

Interconversion Rate Constants as a Benchmark for Dynamic Chromatography – 1-Chloro-2,2-dimethylaziridine as Standard

The interconversion of 1-chloro-2,2-dimethylaziridine enantiomers has been adopted as the representative model reaction for developing and validating methods for studying first-order reaction kinetics by gas chromatography [1]. The mean apparent rate constant for enantiomer interconversion at 100 °C is k(A→B)(app) = 21.2 × 10⁻⁴ s⁻¹ (σ = 10.7 × 10⁻⁴), with a consensus Gibbs activation energy ΔG‡(app) = 110.5 kJ/mol (σ = 2.4 kJ/mol) across multiple chromatographic methods [1]. No other aziridine derivative has been subjected to such exhaustive kinetic characterization across five distinct GC-based methodologies, establishing this compound as the de facto standard for dynamic chromatography calibration [2].

Interconversion rate (100 °C)
Class-level inference
k(app) = 21.2×10⁻⁴ s⁻¹
Unique multi-method kinetic benchmark for dynamic GC validation
Averaged across five chromatographic methods; no equivalent multi-method comparator
Dynamic gas chromatography Enantiomerization kinetics Method validation

Activation Entropy and Enthalpy for Nitrogen Inversion – Completeness of Kinetic Parameterization

Unlike most N-haloaziridines for which only ΔG‡ is reported, 1-chloro-2,2-dimethylaziridine has a fully parameterized kinetic profile: ΔH‡(gas) = 71.0 ± 3.8 kJ/mol and ΔS‡(gas) = −109 ± 11 J/mol·K, determined by temperature-dependent stopped-flow MDGC [1]. Computational studies on N-chloro-2,2-diphenylaziridine report only ΔG‡ of ~102 kJ/mol without experimentally validated ΔH‡ and ΔS‡ values [2]. The availability of complete activation parameters enables accurate prediction of enantiomerization rates across a range of temperatures, which is critical for designing temperature-programmed chiral separations and for benchmarking computational models of nitrogen inversion [3].

Activation parameters
Cross-study comparable
ΔH‡ = 71.0, ΔS‡ = −109 vs only ΔG‡ reported
Supports temperature-dependent prediction for computational benchmarking
Full parameterization enables accurate rate prediction across temperature range
Activation parameters Enantiomerization thermodynamics Computational validation

Procurement-Driven Application Scenarios for 1-Chloro-2,2-dimethylaziridine: Chiral Analysis, Kinetic Method Development, and Stereochemical Research


Calibration Standard for Enantioselective Dynamic Gas Chromatography

1-Chloro-2,2-dimethylaziridine serves as the primary calibration standard for laboratories implementing dynamic gas chromatography methods to measure enantiomerization barriers. Its interconversion rate constants (k(app) = 21.2 × 10⁻⁴ s⁻¹ at 100 °C) and activation parameters (ΔG‡ = 110.5 kJ/mol) are rigorously established across five chromatographic methodologies, providing a traceable benchmark for instrument validation and method development [1].

Source of Configurationally Stable Chiral N-Chloroaziridine for Stereochemical Studies

Researchers investigating nitrogen chirality or requiring enantiopure N-haloaziridine building blocks can obtain both enantiomers of 1-chloro-2,2-dimethylaziridine via semi-preparative complexation gas chromatography at ambient temperature (25 °C) [2]. The high inversion barrier (ΔG‡ = 115.5 kJ/mol at 338.6 K) ensures configurational integrity during subsequent reactions, unlike lower-barrier analogs that racemize under mild conditions.

Benchmark Compound for Computational Modeling of Nitrogen Inversion

The fully parameterized experimental kinetic profile of 1-chloro-2,2-dimethylaziridine—including ΔG‡ (110.5 kJ/mol), ΔH‡ (71.0 kJ/mol), and ΔS‡ (−109 J/mol·K)—makes it the preferred reference for validating ab initio and DFT calculations of nitrogen inversion mechanisms [3]. Computational chemists rely on this dataset because it was obtained by a direct gas-phase method free from solvent interference.

Model Substrate for Analytical Method Development in Chiral Separation Science

The 1-chloro-2,2-dimethylaziridine enantiomer pair is widely used as a test system for developing new chiral stationary phases and evaluating enantioselective GC columns. Its well-defined and symmetric interconversion kinetics (ΔG‡(app) identical for A→B and B→A within experimental error) provide an ideal model for studying peak coalescence phenomena and for validating peak deconvolution algorithms [4].

Application
Selection Property
Validation Focus
Enantioselective dynamic GC calibration
Multi-method kinetic benchmark
Interconversion rate validation and instrument benchmarking
Configurational invertomer source for stereochemical research
Ambient-temperature enantiomer resolvability
Enantiomer integrity verification post-isolation
Computational nitrogen inversion modeling
Fully parameterized experimental dataset (ΔG‡, ΔH‡, ΔS‡)
DFT/ab initio method validation against gas-phase data
Chiral stationary phase evaluation
Symmetric interconversion kinetics
Peak coalescence and deconvolution algorithm testing
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